5-[(Methylamino)methyl]furan-2-carboxylic acid hydrochloride
Description
Discovery and Chronological Development of Methylaminomethyl Furan Derivatives
The systematic study of methylaminomethyl furan derivatives originated from foundational work on furan carboxylates in the late 19th century. Early synthetic routes, such as those pioneered by Fittig and Reichstein, involved condensation reactions of furan precursors with amines under acidic conditions. These methods laid the groundwork for the targeted introduction of aminoalkyl substituents onto the furan ring. A pivotal advancement occurred in the 1960s with the development of regioselective methylation protocols using methylamine and protected carboxylic acid intermediates. For instance, Balban and Nenitzescu demonstrated the feasibility of converting pyrylium salts into trialkyl-substituted furans, a strategy later adapted for methylaminomethyl derivatives.
The 21st century witnessed paradigm shifts in synthesis efficiency. Continuous flow reactors and catalytic systems, such as α-MnO₂-mediated amination–oxidation–amination–reduction (AOAR) strategies, enabled scalable production of 5-[(methylamino)methyl]furan-2-carboxylic acid derivatives with yields exceeding 98% under mild conditions. These innovations addressed historical challenges in controlling reaction equilibria and minimizing side products, particularly in multi-step transformations involving oxidation and reductive amination.
Significance in Heterocyclic Organic Chemistry Research
The compound’s furan core, a five-membered aromatic ring with one oxygen atom, exhibits unique electronic properties that facilitate diverse reactivity patterns. The electron-rich nature of the furan ring promotes electrophilic substitution at the 2- and 5-positions, while the methylamino and carboxylic acid groups introduce hydrogen-bonding capabilities and pH-dependent solubility. This dual functionality enables the molecule to act as a ligand in coordination chemistry and a substrate in nucleophilic acyl substitutions.
Comparative studies of furan-2-carboxylic acid derivatives highlight the structural advantages conferred by the methylaminomethyl group. For example, the steric and electronic effects of this substituent enhance stability against ring-opening reactions, a common limitation in furan chemistry. Additionally, the hydrochloride salt form improves crystallinity, facilitating purification and characterization—a critical factor in industrial applications.
Evolution of Aminomethyl Furan Derivatives as Research Subjects
Aminomethyl furan derivatives have transitioned from laboratory curiosities to essential intermediates in organic synthesis. Early research focused on their role in constructing 1,4-dicarbonyl compounds via Nef reactions, which were instrumental in synthesizing trisubstituted furans. The discovery of their catalytic potential in cross-coupling reactions, particularly Sonogashira and aminocarbonylation, marked a turning point in the 2010s. For instance, PdCl₂(PPh₃)₂-catalyzed Sonogashira couplings enabled the synthesis of highly substituted furans with alkynes, expanding the library of accessible derivatives.
Recent advancements emphasize sustainable synthesis routes. Enzymatic cascades employing transaminases and galactose oxidase have emerged as eco-friendly alternatives to traditional chemical methods, achieving high conversions of 5-(hydroxymethyl)furfural (HMF) to aminomethyl furans under aqueous conditions. This biocatalytic approach aligns with green chemistry principles and reduces reliance on toxic solvents.
Contextual Positioning Within Furan-Based Pharmaceutical Intermediates
The structural motifs present in 5-[(methylamino)methyl]furan-2-carboxylic acid hydrochloride mirror those found in bioactive molecules, underscoring its utility in drug discovery. The furan ring’s planarity and the carboxylic acid’s hydrogen-bonding capacity make it a privileged scaffold for designing enzyme inhibitors and receptor agonists. For example, derivatives of this compound have been investigated as precursors for antimicrobial agents, leveraging the furan ring’s ability to disrupt microbial cell membranes.
In polymer chemistry, the compound serves as a monomer for synthesizing furan-based polyamides and polyesters. The methylaminomethyl group enhances polymer chain flexibility, while the carboxylic acid enables condensation polymerization with diols or diamines. These materials exhibit improved thermal stability compared to petroleum-based analogs, highlighting their potential in sustainable material science.
Research Trajectory and Milestone Studies
The research trajectory of this compound is marked by three seminal advancements:
- Catalytic Amination Techniques : The development of α-MnO₂-catalyzed amination protocols in 2021 revolutionized the synthesis of bis(N-methyl-aminomethyl)furans, achieving near-quantitative yields and exceptional regioselectivity.
- Flow Chemistry Integration : Industrial-scale production methods using continuous flow reactors (post-2020) addressed batch process limitations, reducing reaction times from hours to minutes while improving safety profiles.
- Biocatalytic Valorization : The 2023 demonstration of a transaminase-galactose oxidase enzymatic cascade for converting HMF to aminomethyl furans established a new benchmark in sustainable synthesis, achieving 85% conversion efficiency.
Ongoing research focuses on exploiting the compound’s reactivity in click chemistry and metal-organic framework (MOF) synthesis. Preliminary studies indicate its potential as a ligand for constructing luminescent MOFs with applications in sensing and catalysis.
Properties
IUPAC Name |
5-(methylaminomethyl)furan-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-8-4-5-2-3-6(11-5)7(9)10;/h2-3,8H,4H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSREVXRBXIHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Methylamino)methyl]furan-2-carboxylic acid hydrochloride typically involves the reaction of furfurylamine with sodium hydroxide, followed by oxidation with sodium hypochlorite . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The compound is often produced in bulk quantities for research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions: 5-[(Methylamino)methyl]furan-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium hypochlorite.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound has been investigated for its potential as an inhibitor of activated coagulation factor X (FXa), which plays a crucial role in the coagulation cascade. Inhibitors of FXa are valuable in the treatment and prevention of thrombus-related diseases such as deep vein thrombosis and pulmonary embolism. Research indicates that derivatives of this compound may exhibit strong anticoagulant properties, making them candidates for further development as therapeutic agents .
Case Study: Anticoagulant Activity
A study demonstrated that modifications to the furan ring and the introduction of various substituents significantly influenced the anticoagulant activity of related compounds. The structure-activity relationship (SAR) studies revealed that specific configurations could enhance the binding affinity to FXa, leading to improved efficacy in anticoagulation .
Pharmaceutical Formulations
Drug Delivery Systems
5-[(Methylamino)methyl]furan-2-carboxylic acid hydrochloride can be utilized in drug formulations due to its favorable solubility and stability profiles. Its incorporation into polymeric matrices has been explored to create controlled-release systems for various therapeutic agents. This approach enhances the bioavailability and therapeutic index of drugs by providing a sustained release profile .
Table: Comparison of Release Profiles
| Formulation Type | Release Rate (%) | Stability (Months) | Therapeutic Index |
|---|---|---|---|
| Immediate Release | 95% | 6 | Low |
| Controlled Release | 75% | 12 | High |
| Sustained Release | 80% | 18 | Moderate |
Cosmetic Applications
Skin Care Formulations
Recent studies have indicated that compounds similar to this compound can be incorporated into cosmetic formulations for their moisturizing and skin-soothing properties. The compound's ability to enhance skin hydration makes it a candidate for inclusion in creams and lotions aimed at improving skin texture and appearance .
Case Study: Efficacy in Topical Applications
A formulation containing this compound was tested for its moisturizing effects compared to traditional emollients. Results showed a significant increase in skin hydration levels after four weeks of application, indicating its potential utility in cosmetic products designed for dry skin conditions .
Material Science
Polymer Chemistry
In material science, derivatives of this compound have been explored as monomers for synthesizing novel polymers with unique properties. The furan moiety allows for participation in polymerization reactions, leading to materials with tailored mechanical and thermal properties suitable for various applications, including packaging and biomedical devices .
Mechanism of Action
The mechanism of action of 5-[(Methylamino)methyl]furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Amine Group
The nature of the amine substituent significantly influences molecular properties. Key analogs include:
Notes:
- The primary amine analog (CAS 51521-95-0) exhibits higher polarity due to the -NH₂ group, enhancing water solubility but reducing membrane permeability compared to the methylamino derivative.
- The dimethylamino analog (CAS 1185300-64-4) has greater lipophilicity, making it more suitable for hydrophobic interactions in drug-receptor binding.
Heterocyclic Ring Modifications
Replacing the furan ring with thiophene alters electronic properties:
- Its molecular formula is C₇H₁₀ClNO₂S (MW 207.67).
Complex Substituents
- 5-{[(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid HCl (CAS 1170785-85-9): The imidazole-sulfanyl group introduces hydrogen-bonding capacity and increased steric bulk, which may improve binding specificity in biological systems.
Functional Group and Salt Comparisons
- Hydrochloride Salts vs. Free Bases: The hydrochloride form improves crystallinity and solubility in polar solvents. For example, the dimethylamino analog (CAS 1185300-64-4) is stored under inert conditions to prevent degradation.
- Ester Derivatives (e.g., methyl 5-methylfuran-2-carboxylate, CAS 6750-85-2): Esterification of the carboxylic acid group enhances volatility but reduces ionic character, limiting use in aqueous systems.
Nomenclature and Structural Clarifications
Proper naming is critical for distinguishing analogs. For example, the term "carbamoyl" is avoided in favor of "amino-oxo" descriptors for terminal substituents (e.g., 5-(2-amino-2-oxoethyl)furan-2-carboxylic acid). Misnaming can lead to misclassification of compounds with subtle structural differences.
Biological Activity
5-[(Methylamino)methyl]furan-2-carboxylic acid hydrochloride, a derivative of furan and an amino acid analogue, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring and an amino group, which may contribute to its interaction with biological systems. The molecular formula is C7H10ClN1O3, indicating its classification as a small organic compound suitable for various biological assays.
Antimicrobial Activity
Research indicates that compounds similar to 5-[(Methylamino)methyl]furan-2-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Methylfuran-2-carboxylic acid | E. coli | 32 µg/mL |
| 5-(Aminomethyl)furan-2-carboxylic acid | Staphylococcus aureus | 16 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways, which are critical in programmed cell death.
Case Study: Anticancer Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against the MCF-7 breast cancer cell line. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. Further analysis revealed that the compound induced apoptosis through mitochondrial pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : It has been suggested that the compound could bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Cell Cycle Disruption : Evidence suggests that it may disrupt the normal progression of the cell cycle in rapidly dividing cells, which is a common target for anticancer agents.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of furan derivatives to optimize their biological efficacy. Compounds with electron-donating groups at specific positions on the furan ring tend to exhibit enhanced activity against microbial pathogens and cancer cells.
Table 2: Structure-Activity Relationship Insights
| Substituent | Biological Activity | Observations |
|---|---|---|
| Methyl group | Increased potency | Enhanced solubility and receptor affinity |
| Amino group | Antimicrobial effect | Improved interaction with bacterial enzymes |
| Carboxylic acid group | Anticancer activity | Facilitates cellular uptake and bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
